1-Thia-4-azaspiro[4.5]decane hydrochloride
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Overview
Description
1-Thia-4-azaspiro[4.5]decane hydrochloride is a spirocyclic compound with a unique structure that incorporates both sulfur and nitrogen atoms within its ring system.
Preparation Methods
The synthesis of 1-Thia-4-azaspiro[4.5]decane hydrochloride typically involves a one-pot three-component reaction. This reaction includes the condensation of ketones (such as 4-methylcyclohexanone and cyclohexanone), aromatic amines (such as 4-bromoaniline or 4-fluoroaniline), and mercaptoacetic acid in dry benzene . The reaction conditions are carefully controlled to ensure the formation of the desired spirocyclic structure. Industrial production methods may involve scaling up this synthetic route while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
1-Thia-4-azaspiro[4.5]decane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Thia-4-azaspiro[4.5]decane hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: It has been studied for its interactions with various biological targets, including enzymes and receptors.
Industry: The compound’s unique structure makes it a valuable intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
1-Thia-4-azaspiro[4.5]decane hydrochloride can be compared to other spirocyclic compounds, such as thiazolopyrimidine and 1,3,4-thiadiazole derivatives . These compounds share similar structural features but differ in their specific ring systems and functional groups. The uniqueness of this compound lies in its combination of sulfur and nitrogen atoms within a spirocyclic framework, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
- Thiazolopyrimidine derivatives
- 1,3,4-Thiadiazole derivatives
These similar compounds also exhibit biological activity and are used in the development of pharmaceuticals, but their specific applications and mechanisms of action may vary .
Properties
IUPAC Name |
1-thia-4-azaspiro[4.5]decane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS.ClH/c1-2-4-8(5-3-1)9-6-7-10-8;/h9H,1-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOASODGEZSLHHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NCCS2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556747 |
Source
|
Record name | 1-Thia-4-azaspiro[4.5]decane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933-41-5 |
Source
|
Record name | 1-Thia-4-azaspiro[4.5]decane, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Thia-4-azaspiro[4.5]decane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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